N-Boc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid
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Overview
Description
N-Boc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid is a bicyclic amino acid derivative. It is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid typically involves the protection of the amino group with a Boc group. This is achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium hydroxide (NaOH). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Boc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Deprotection: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are commonly used to remove the Boc group.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amine, while substitution reactions yield various substituted derivatives .
Scientific Research Applications
N-Boc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid is used in various scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals and bioactive molecules.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules due to its stability and reactivity.
Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-Boc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid involves its interaction with various molecular targets. The Boc group provides stability, allowing the compound to participate in reactions without premature deprotection. Upon deprotection, the free amine can interact with enzymes or receptors, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
- N-Boc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]heptane]
- N-Boc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]propionic acid
Uniqueness
N-Boc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid is unique due to its specific bicyclic structure and the presence of the Boc protecting group. This combination provides both stability and reactivity, making it valuable in synthetic and medicinal chemistry.
Properties
IUPAC Name |
2-[(1R,2S,5S)-6,6-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-bicyclo[3.1.1]heptanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4/c1-14(2,3)21-13(20)17-16(9-12(18)19)7-6-10-8-11(16)15(10,4)5/h10-11H,6-9H2,1-5H3,(H,17,20)(H,18,19)/t10-,11+,16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFDLTLKTPHASU-USBNGQNGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C1C2)(CC(=O)O)NC(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC[C@@]([C@@H]1C2)(CC(=O)O)NC(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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